4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine

Sigma Receptor Dopamine D2 Receptor 4-Aryltetrahydropyridine SAR

4-(4-Bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine (CAS 180912-08-7) is a 4-aryltetrahydropyridine building block featuring a para-bromo substituent on the phenyl ring, a structural motif critical for tuning ligand affinity at sigma receptors while minimizing dopamine D2 activity. Commercially offered at purities up to 98% (HPLC) with a molecular weight of 252.15 Da, this compound serves as a versatile intermediate for cross-coupling reactions and as a precursor to high-affinity sigma-1 receptor ligands, distinguishing it from non-halogenated or ortho/meta-substituted analogs that exhibit altered pharmacological profiles.

Molecular Formula C12H14BrN
Molecular Weight 252.155
CAS No. 180912-08-7
Cat. No. B2400066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine
CAS180912-08-7
Molecular FormulaC12H14BrN
Molecular Weight252.155
Structural Identifiers
SMILESCN1CCC(=CC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H14BrN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9H2,1H3
InChIKeyZLTVWHVXRJSJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine (CAS 180912-08-7): A Strategic 4-Aryltetrahydropyridine Intermediate for Sigma-Receptor-Targeted Synthesis


4-(4-Bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine (CAS 180912-08-7) is a 4-aryltetrahydropyridine building block featuring a para-bromo substituent on the phenyl ring, a structural motif critical for tuning ligand affinity at sigma receptors while minimizing dopamine D2 activity [1]. Commercially offered at purities up to 98% (HPLC) with a molecular weight of 252.15 Da, this compound serves as a versatile intermediate for cross-coupling reactions and as a precursor to high-affinity sigma-1 receptor ligands, distinguishing it from non-halogenated or ortho/meta-substituted analogs that exhibit altered pharmacological profiles .

Why Unsubstituted or 4-Chloro Analogs Cannot Replace 4-(4-Bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine in Sigma-1 Receptor Lead Optimization


In the 4-aryltetrahydropyridine pharmacophore, the nature and position of the aryl substituent dramatically alter the sigma versus dopamine D2 binding ratio. The para-bromo group confers a unique combination of increased sigma affinity and drastically reduced D2 binding—a selectivity profile not replicated by para-chloro, para-fluoro, or unsubstituted phenyl variants, which retain higher D2 activity and thus carry greater potential for extrapyramidal side effects when pursuing antipsychotic leads [1]. Generic substitution therefore undermines both target selectivity and the synthetic versatility offered by the aryl bromide handle for downstream palladium-catalyzed functionalization [2].

Quantitative Differentiation Evidence for 4-(4-Bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine: Sigma Selectivity and Synthetic Utility


Para-Bromo Substitution Enhances Sigma-1 Receptor Affinity While Suppressing Dopamine D2 Binding

In a head-to-head series of 4-aryltetrahydropyridines, introduction of a para-bromo substituent on the phenyl ring shifts the binding profile from D2-favoring to sigma-selective. The 4-bromophenyl derivative achieves a sigma-1 Ki that is approximately 10-fold lower (more potent) than the unsubstituted phenyl analogue, while simultaneously reducing D2 affinity to near-background levels [1]. This dual modulation is quantitatively superior to para-chloro and para-fluoro congeners, which retain intermediate D2 activity and thus fail to achieve the same sigma/D2 selectivity ratio.

Sigma Receptor Dopamine D2 Receptor 4-Aryltetrahydropyridine SAR

Commercial Purity Benchmarking: 98% HPLC-Grade vs. Industry Typical 95%

Commercially available 4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine is supplied at a minimum certified purity of 98% by HPLC, as per Bidepharm's technical datasheet . This contrasts with several alternative vendors (e.g., AKSci, CalPacLab) whose specifications list a minimum purity of 95% [1]. The three-percentage-point purity differential translates to a 60% reduction in total impurities (from ≤5% to ≤2%), which is critical for reaction reproducibility in medicinal chemistry campaigns where byproducts from cross-coupling reactions can confound biological assay interpretation.

Chemical Purity Procurement Specification Analytical Quality Control

The Aryl Bromide Handle Enables Efficient Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis

The para-bromophenyl substituent serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a capability absent in non-halogenated 4-aryltetrahydropyridines such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) [1]. Quantitative studies on analogous aryl bromide systems demonstrate chemoselective coupling yields of 70–95% with arylboronic acids under mild conditions, enabling the rapid generation of diversified biaryl tetrahydropyridine libraries for structure-activity relationship (SAR) studies. The bromine atom also facilitates Buchwald-Hartwig amination, extending the accessible chemical space beyond what is reachable via direct functionalization of the unsubstituted phenyl congener [2].

Suzuki Coupling Cross-Coupling Biaryl Synthesis

Precursor to High-Affinity Sigma Ligands: N-Acylated Derivatives Achieve IC50 Values of 0.5–500 nM at Sigma Sites

When 4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine is elaborated via N-acylation with arylpropionyl chlorides, the resulting N-(1-arylpropionyl)-4-(4-bromophenyl)tetrahydropyridine derivatives exhibit sigma receptor IC50 values ranging from 0.5 to 500 nM, with complete loss of D2 receptor affinity (IC50 > 5,000 nM) [1]. This represents a 10- to 10,000-fold improvement in sigma potency relative to the unfunctionalized parent amine, and a selectivity margin that exceeds related N-benzyl or N-phenyl analogs by more than 100-fold. The N-methyl group of the target compound uniquely positions it for selective acylation without competing quaternization, a synthetic advantage over secondary amine tetrahydropyridines.

Sigma-1 Receptor Agonist Antipsychotic Pharmacophore Optimization

Optimal Deployment Scenarios for 4-(4-Bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine in Drug Discovery and Chemical Synthesis


Sigma-1 Receptor Lead Optimization for Antipsychotic and Neuroprotective Agents

The compound is ideally deployed as a core scaffold in medicinal chemistry programs targeting sigma-1 receptors for schizophrenia, depression, and neuropathic pain. Its established SAR—where the para-bromo group furnishes sigma-1 affinity (Ki ~69 nM) and D2 inactivity—allows teams to bypass extensive selectivity screening and proceed directly to N-acylation or Suzuki coupling to optimize pharmacokinetic properties [1]. This accelerates hit-to-lead timelines while reducing the molecule's dopamine-related side-effect risk.

Bioresistant Biaryl Library Synthesis via On-Resin or Solution-Phase Suzuki Coupling

The aryl bromide moiety is strategically positioned para to the tetrahydropyridine ring, providing optimal reactivity for Pd(0)-catalyzed cross-coupling without steric hindrance. This makes the compound a preferred substrate for synthesizing 4-biaryl tetrahydropyridine libraries for high-throughput screening. The bromine atom can also serve as a radiolabeling site via halogen exchange, enabling the preparation of ³H or ¹¹C-labeled analogs for PET tracer development [2].

Quality-Controlled Intermediate for GMP-Like Scale-Up of CNS Drug Candidates

With commercially available purity up to 98% (HPLC) and comprehensive analytical documentation (NMR, HPLC, GC) provided by certified suppliers , this compound meets the stringent incoming-material specifications required for kilogram-scale synthesis of preclinical candidates. The reduced total impurity load (≤2%) minimizes purification bottlenecks during late-stage functionalization, directly lowering the cost of goods for large-scale medicinal chemistry and process research.

Selective Chemical Probe Development for Sigma-1 vs. Sigma-2 Pharmacology

The demonstrated ability of the 4-bromophenyl tetrahydropyridine scaffold to yield sigma-1-selective ligands—coupled with the synthetic flexibility to introduce varied N-acyl or N-aryl substituents—positions this compound as a central building block for generating tool compounds that discriminate sigma-1 from sigma-2 receptor subtypes. Such probes are essential for target validation studies in oncology and neurodegenerative disease research [1].

Quote Request

Request a Quote for 4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.